molecular formula C21H23IN2O2 B289312 N-{4-iodo-2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-3-methylbenzamide

N-{4-iodo-2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-3-methylbenzamide

Cat. No. B289312
M. Wt: 462.3 g/mol
InChI Key: MSLINSXRJADATC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-iodo-2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-3-methylbenzamide is a chemical compound that has gained interest in the scientific community due to its potential applications in medicinal chemistry. It belongs to the class of benzamide derivatives and has been studied for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of N-{4-iodo-2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-3-methylbenzamide is not fully understood. However, it has been reported to act as an inhibitor of certain enzymes involved in cancer cell proliferation and bacterial growth.
Biochemical and Physiological Effects:
N-{4-iodo-2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-3-methylbenzamide has been reported to have biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cell lines and bacterial strains. In addition, it has been reported to have anti-inflammatory activity.

Advantages and Limitations for Lab Experiments

N-{4-iodo-2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-3-methylbenzamide has advantages and limitations for lab experiments. One advantage is that it has been shown to have activity against certain cancer cell lines and bacterial strains, making it a potential candidate for further investigation as an anticancer or antibacterial agent. One limitation is that its mechanism of action is not fully understood, making it difficult to optimize its activity.

Future Directions

There are several future directions for research on N-{4-iodo-2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-3-methylbenzamide. One direction is to investigate its activity against a wider range of cancer cell lines and bacterial strains. Another direction is to optimize its activity by understanding its mechanism of action. Additionally, it may be of interest to investigate its potential as an anti-inflammatory agent.

Synthesis Methods

The synthesis method of N-{4-iodo-2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-3-methylbenzamide has been reported in the literature. It involves the reaction of 4-iodo-2-nitrobenzoic acid with 2-methylpiperidine-1-carboxylic acid to form the corresponding amide. The amide is then treated with thionyl chloride to form the acid chloride, which is reacted with 3-methylbenzamide to produce the final product.

Scientific Research Applications

N-{4-iodo-2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-3-methylbenzamide has been studied for its potential applications in medicinal chemistry. It has been reported to have activity against certain cancer cell lines and has been investigated as a potential anticancer agent. In addition, it has been studied for its activity against certain bacterial strains and has been investigated as a potential antibacterial agent.

properties

Molecular Formula

C21H23IN2O2

Molecular Weight

462.3 g/mol

IUPAC Name

N-[4-iodo-2-(2-methylpiperidine-1-carbonyl)phenyl]-3-methylbenzamide

InChI

InChI=1S/C21H23IN2O2/c1-14-6-5-8-16(12-14)20(25)23-19-10-9-17(22)13-18(19)21(26)24-11-4-3-7-15(24)2/h5-6,8-10,12-13,15H,3-4,7,11H2,1-2H3,(H,23,25)

InChI Key

MSLINSXRJADATC-UHFFFAOYSA-N

SMILES

CC1CCCCN1C(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CC(=CC=C3)C

Canonical SMILES

CC1CCCCN1C(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CC=CC(=C3)C

Origin of Product

United States

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